molecular formula C19H12O6 B1208334 8-Hydroxy-1-methoxy-3-methyl-5H-benzo(d)naphtho(2,3-b)pyran-5,7,12-trione CAS No. 76191-51-0

8-Hydroxy-1-methoxy-3-methyl-5H-benzo(d)naphtho(2,3-b)pyran-5,7,12-trione

Cat. No. B1208334
CAS RN: 76191-51-0
M. Wt: 336.3 g/mol
InChI Key: LUXDHHSVJLVLPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04530845

Procedure details

The entire amount of the 2-(3,5-dihydroxy-1,4-naphthoquinon-2-yl)-3-methoxy-5-methylbenzoic acid obtained above was dissolved in ethyl acetate (10 ml) and while the solution was stirred at room temperature, a mixture (1 ml:10 ml) of trifluoroacetic anhydride and acetic anhydride was added. The mixture was further stirred at the same temperature for an hour. This reaction mixture was washed with water and dilute aqueous sodium carbonate in that order, followed by drying over magnesium sulfate. The solvent was then distilled off and the residual brown oil was subjected to silica gel column chromatography to give vermillion-colored crystals (20 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11](=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[OH:13])[C:4](=[O:14])[C:3]=1[C:15]1[C:23]([O:24][CH3:25])=[CH:22][C:21]([CH3:26])=[CH:20][C:16]=1[C:17](O)=[O:18].FC(F)(F)C(OC(=O)C(F)(F)F)=O.C(OC(=O)C)(=O)C>C(OCC)(=O)C>[OH:13][C:9]1[C:10]2[C:11](=[O:12])[C:2]3[O:1][C:17](=[O:18])[C:16]4[CH:20]=[C:21]([CH3:26])[CH:22]=[C:23]([O:24][CH3:25])[C:15]=4[C:3]=3[C:4](=[O:14])[C:5]=2[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C(C2=CC=CC(=C2C1=O)O)=O)C1=C(C(=O)O)C=C(C=C1OC)C
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was further stirred at the same temperature for an hour
WASH
Type
WASH
Details
This reaction mixture was washed with water and dilute aqueous sodium carbonate in that order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=CC=2C(C3=C(OC(C4=C3C(=CC(=C4)C)OC)=O)C(C12)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.